P-Nitrophenyl-B-D-thiofucopyranoside
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Overview
Description
P-Nitrophenyl-B-D-thiofucopyranoside: is a synthetic compound commonly used in biochemical research. It is a derivative of fucose, a hexose deoxy sugar, and is characterized by the presence of a nitrophenyl group attached to the thiofucopyranoside moiety. This compound is often utilized as a substrate in enzymatic assays to study the activity of fucosidases, enzymes that hydrolyze fucose-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-Nitrophenyl-B-D-thiofucopyranoside typically involves the reaction of p-nitrophenol with a fucose derivative under specific conditions. One common method includes the use of thioglycosylation reactions, where a thiol group is introduced to the fucose molecule, followed by the attachment of the p-nitrophenyl group. The reaction conditions often require the presence of a catalyst and a suitable solvent to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar thioglycosylation techniques. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
P-Nitrophenyl-B-D-thiofucopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: This compound is commonly hydrolyzed by fucosidases, resulting in the release of p-nitrophenol and the corresponding fucose derivative.
Oxidation and Reduction: The nitrophenyl group can undergo redox reactions, although these are less common in typical biochemical assays.
Substitution: The thiofucopyranoside moiety can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis typically requires a buffer solution at an optimal pH and temperature for the specific fucosidase being studied.
Oxidation and Reduction: These reactions may require oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or other nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: The major products are p-nitrophenol and the corresponding fucose derivative.
Oxidation and Reduction: Products depend on the specific redox conditions but may include various nitro or amino derivatives.
Substitution: Products vary based on the nucleophile used but generally involve the replacement of the thio group with the nucleophile.
Scientific Research Applications
P-Nitrophenyl-B-D-thiofucopyranoside is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a substrate in enzymatic assays to study the kinetics and mechanisms of fucosidases.
Biology: Employed in the investigation of glycosidase activities in various biological samples, including tissues and cell cultures.
Medicine: Utilized in diagnostic assays to detect fucosidase deficiencies, which are associated with certain lysosomal storage disorders.
Industry: Applied in the development of biochemical assays and diagnostic kits for research and clinical use.
Mechanism of Action
The mechanism of action of P-Nitrophenyl-B-D-thiofucopyranoside involves its hydrolysis by fucosidases. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, resulting in the release of p-nitrophenol and the corresponding fucose derivative. The released p-nitrophenol can be quantitatively measured, providing insights into the enzyme’s activity. The molecular targets are the active sites of fucosidases, and the pathways involved include the hydrolysis of glycosidic bonds .
Comparison with Similar Compounds
P-Nitrophenyl-B-D-thiofucopyranoside can be compared with other similar compounds, such as:
P-Nitrophenyl-B-D-thioglucopyranoside: Similar in structure but contains a glucose moiety instead of fucose.
P-Nitrophenyl-B-D-thiogalactopyranoside: Contains a galactose moiety and is used to study galactosidases.
P-Nitrophenyl-B-D-thiomannopyranoside: Contains a mannose moiety and is used to study mannosidases.
The uniqueness of this compound lies in its specificity for fucosidases, making it a valuable tool for studying these enzymes in various biological contexts .
Properties
Molecular Formula |
C12H15NO6S |
---|---|
Molecular Weight |
301.32 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6S)-2-methyl-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C12H15NO6S/c1-6-9(14)10(15)11(16)12(19-6)20-8-4-2-7(3-5-8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12+/m1/s1 |
InChI Key |
JVQFCJCGZQPUHG-BVWHHUJWSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC2=CC=C(C=C2)[N+](=O)[O-])O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)SC2=CC=C(C=C2)[N+](=O)[O-])O)O)O |
Origin of Product |
United States |
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